2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo-

Beschreibung

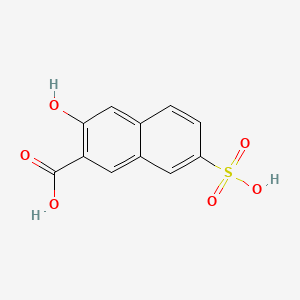

2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- is a polyfunctional aromatic compound featuring a naphthalene backbone substituted with a carboxylic acid group at position 2, a hydroxyl group at position 3, and a sulfonic acid group at position 7. This arrangement of functional groups imparts unique physicochemical properties, such as high polarity, acidity (due to the -COOH and -SO₃H groups), and water solubility.

Eigenschaften

IUPAC Name |

3-hydroxy-7-sulfonaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6S/c12-10-5-6-1-2-8(18(15,16)17)3-7(6)4-9(10)11(13)14/h1-5,12H,(H,13,14)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJXVZBWNVXRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935127 | |

| Record name | 3-Hydroxy-7-sulfonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-36-1 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-7-sulfonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-7-sulfo-2-naphthoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT779Y4QSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- typically involves the sulfonation of 2-naphthalenecarboxylic acid, followed by hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, to introduce the sulfonic acid group. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-naphthalenecarboxylic acid, 3-keto-7-sulfo-.

Reduction: Formation of 2-naphthalenemethanol, 3-hydroxy-7-sulfo-.

Substitution: Formation of derivatives with various functional groups replacing the sulfonic acid group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of dyes and pigments.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms.

-

Biology

- Enzyme Interaction Studies : It is utilized in research to investigate enzyme interactions and metabolic pathways. The hydroxyl and sulfonic acid groups contribute to its binding affinity with biological targets.

- Metabolic Pathway Analysis : Its structural features allow researchers to explore metabolic pathways involving naphthalene derivatives.

-

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial activities. Studies suggest that the functional groups may enhance its biological activity by facilitating interactions with cellular targets.

- Drug Development : As a scaffold molecule, it can be modified to develop new pharmaceuticals targeting various diseases.

-

Industry

- Dyes and Pigments Production : The compound is significant in the production of specialty chemicals, including dyes and pigments used in textiles and coatings.

- Chemical Manufacturing : Its unique properties make it suitable for producing other chemicals that require specific reactivity or solubility characteristics.

Case Study 1: Antimicrobial Activity

Research has shown that derivatives of 2-naphthalenecarboxylic acid exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. Modifications of the compound have been tested for their efficacy as potential antibacterial agents.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways highlighted how modifications of 2-naphthalenecarboxylic acid can lead to enhanced inhibitory effects. This has implications for drug design targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylicacid, 3-hydroxy-7-sulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and reactivity. These functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and chemical reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- with key analogs, highlighting differences in substituents, applications, and hazards:

Key Observations:

Functional Group Influence :

- The sulfonic acid group (-SO₃H) in the target compound and F Acid enhances water solubility, making these compounds suitable for aqueous-phase reactions or dye applications. In contrast, 2-naphthoic acid lacks this group, resulting in lower polarity .

- The carboxylic acid (-COOH) group contributes to acidity, with pKa values typically ranging from 1–5 for sulfonic acids and 4–5 for carboxylic acids. This dual acidity may enable the target compound to act as a bifunctional catalyst or chelating agent.

Structural Analogs in Industry: CI 15850 derivatives () demonstrate how azo groups coupled with sulfonic/carboxylic acids are leveraged for colorant stability and vibrancy in cosmetics. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () highlights the role of sulfonate salts in improving solubility for industrial processes.

Hazard Profiles :

- Compounds with -SO₃H or -COOH groups (e.g., F Acid, target compound) are likely to exhibit irritant properties similar to 2-naphthalenecarboxylic acid derivatives (), which are classified as skin/eye irritants (H315, H319) .

- Halogenated analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) pose higher acute toxicity risks, emphasizing the impact of halogen substituents on hazard profiles .

Biologische Aktivität

2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- (CAS Number: 15509-36-1) is an organic compound with the molecular formula C11H8O6S, characterized by the presence of both hydroxyl and sulfonic acid functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- typically involves:

- Sulfonation of 2-naphthalenecarboxylic acid using strong acids like sulfuric acid.

- Hydroxylation using oxidizing agents such as hydrogen peroxide or potassium permanganate.

These processes yield a compound that is soluble in water due to its sulfonic acid group, enhancing its reactivity and interaction with biological systems.

The biological activity of 2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo- is attributed to its ability to interact with specific molecular targets. The hydroxyl and sulfonic acid groups facilitate binding through hydrogen bonds and electrostatic interactions, influencing various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence supporting the anti-inflammatory effects of 2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo-. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various naphthalene derivatives, including 2-Naphthalenecarboxylic acid, 3-hydroxy-7-sulfo-. Results indicated a minimum inhibitory concentration (MIC) of less than 100 µg/mL against several pathogenic bacteria, highlighting its potential as a therapeutic agent .

- Anti-inflammatory Research : In a controlled experiment involving human cell lines, treatment with this compound led to a significant reduction in the production of TNF-alpha and IL-6, key markers of inflammation. This suggests a promising avenue for further research into its use for inflammatory conditions .

- Enzyme Interaction Studies : The compound's interaction with various enzymes has been studied extensively. Notably, it was found to inhibit tyrosinase activity effectively, which is crucial in melanin biosynthesis. This property could be leveraged for cosmetic applications aimed at skin lightening .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Naphthalenecarboxylic Acid | Structure | Moderate antimicrobial properties |

| 3-Hydroxy-2-naphthoic Acid | Structure | Weak anti-inflammatory effects |

| 2-Naphthalenecarboxylic Acid, 3-hydroxy-, hydrazide | Structure | Stronger anti-inflammatory effects |

Q & A

Q. What are the recommended methods for synthesizing 3-hydroxy-7-sulfo-2-naphthalenecarboxylic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves sulfonation and hydroxylation of naphthalene derivatives. For example, sulfonation of naphthalene at the 7-position can be achieved using concentrated sulfuric acid under controlled temperatures (100–110°C). Subsequent hydroxylation at the 3-position may involve alkali fusion (e.g., NaOH at 200–250°C). To minimize by-products (e.g., polysulfonated isomers), precise temperature control, stoichiometric ratios of sulfonating agents, and stepwise purification (e.g., recrystallization from ethanol-water mixtures) are critical. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC can help identify intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structural features of 3-hydroxy-7-sulfo-2-naphthalenecarboxylic acid?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic proton environments and substituent positions.

- Infrared Spectroscopy (IR) : Identification of hydroxyl (-OH, ~3200–3500 cm) and sulfonic acid (-SOH, ~1030–1200 cm) functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion peaks and fragmentation patterns.

- UV-Vis Spectroscopy : Absorption maxima in acidic/basic conditions to assess electronic transitions influenced by substituents .

Q. What safety protocols should be followed when handling this compound given its GHS classification?

- Methodological Answer : Based on GHS classification (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation):

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap/water; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the quantification of sulfonic acid groups between elemental analysis and titration methods?

- Methodological Answer : Discrepancies often arise due to incomplete sulfonation or interference from hydroxyl groups. Cross-validation strategies include:

- Elemental Analysis : Confirm sulfur content via combustion analysis.

- Potentiometric Titration : Use standardized NaOH to titrate sulfonic acid protons (pH 2–4 endpoint).

- Ion Chromatography : Quantify sulfate ions after hydrolysis.

- Control Experiments : Compare results with fully characterized analogs to identify systematic errors .

Q. What strategies are effective in mitigating the compound's toxicity in biological assays without compromising its functional groups?

- Methodological Answer :

- Structural Modification : Introduce biocompatible substituents (e.g., methyl groups) to reduce toxicity while retaining sulfonic acid reactivity.

- Encapsulation : Use liposomes or polymeric nanoparticles to limit direct cellular exposure.

- Dose Optimization : Conduct dose-response assays (e.g., MTT assays) to identify non-toxic thresholds.

- In Silico Toxicity Prediction : Apply tools like ProTox-II to model ADMET properties and guide structural adjustments .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems, and what are the limitations of current models?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., sulfonation regioselectivity) by calculating activation energies and transition states.

- Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior.

- Limitations : Models often underestimate steric effects in bulky naphthalene derivatives and fail to account for catalytic impurities. Experimental validation (e.g., kinetic studies) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.